Methyl thioacetohydroxamate

CAS No.: 19125-12-3

Cat. No.: VC14501111

Molecular Formula: C3H7NOS

Molecular Weight: 105.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 19125-12-3 |

|---|---|

| Molecular Formula | C3H7NOS |

| Molecular Weight | 105.16 g/mol |

| IUPAC Name | methyl (1Z)-N-hydroxyethanimidothioate |

| Standard InChI | InChI=1S/C3H7NOS/c1-3(4-5)6-2/h5H,1-2H3/b4-3- |

| Standard InChI Key | TYEVWCPZVQACAE-ARJAWSKDSA-N |

| Isomeric SMILES | C/C(=N/O)/SC |

| Canonical SMILES | CC(=NO)SC |

Introduction

Chemical Identity and Structural Features

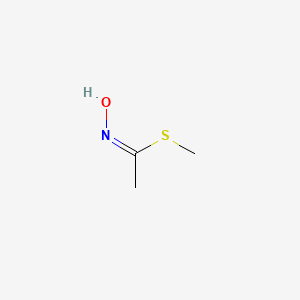

Methyl thioacetohydroxamate (synonyms: Methomyl oxime, 1-(Methylthio)acetaldoxime) is a sulfur-containing hydroxamate with the molecular formula CHNOS and a molecular weight of 105.16 g/mol . Its structure comprises a hydroxamic acid group (-CONHOH) linked to a methylthio (-S-CH) substituent (Figure 1). The Z-configuration of the oxime group is critical for its reactivity, as evidenced by crystallographic data . The hydroxamate group enables metal chelation, particularly for iron and zinc ions, while the thioether moiety enhances lipophilicity, influencing its pharmacokinetic properties .

Synthesis and Reaction Mechanisms

General Synthetic Routes

The synthesis of hydroxamates typically involves the reaction of hydroxylamine with esters or activated carboxylic acid derivatives. For methyl thioacetohydroxamate, a two-step procedure is employed:

-

Esterification: Thioacetic acid derivatives are treated with methanol under acidic conditions to form methyl thioesters. For example, methyl 4-hydroxy-3,5-dimethoxybenzoate is synthesized via refluxing with sulfuric acid as a catalyst .

-

Hydroxamation: The thioester intermediate reacts with hydroxylamine or its protected derivatives. In a representative protocol, ethyl chloroformate and N-methylmorpholine activate the thioester, followed by nucleophilic attack by hydroxylamine to yield the hydroxamate .

Kinetic and Mechanistic Insights

Nuclear magnetic resonance (NMR) studies reveal that the addition of hydroxylamine to ethyl thioacetoacetate proceeds via a carbinolamine intermediate, which cyclizes faster than dehydration (Figure 2) . This contrasts with non-thio analogs, where dehydration dominates. For methyl thioacetohydroxamate, the reaction kinetics in aqueous methanol (30% v/v) at pH 8.0 show a pseudo-first-order rate constant () of 0.12 min . The thioester’s electron-withdrawing nature accelerates nucleophilic attack, favoring cyclization over imine formation .

Table 1: Kinetic Parameters for Hydroxamate Formation

| Nucleophile | Buffer System | (min) | (min) |

|---|---|---|---|

| NHOH | Dabco | 0.12 ± 0.01 | Not detected |

| NHNH | Phosphate | 0.08 ± 0.02 | 0.05 ± 0.01 |

Biological and Industrial Applications

Antimicrobial Activity

Methyl thioacetohydroxamate derivatives exhibit notable β-lactamase inhibitory activity, particularly against metallo-β-lactamases (MBLs) like NDM-1 and VIM-1 . In anti-tuberculosis assays, N-methylthiolated monobactams bearing hydroxamate groups demonstrate minimum inhibitory concentrations (MICs) as low as 0.19 μM, highlighting their potential as next-generation antibiotics . The thioether linkage enhances membrane permeability, enabling targeting of intracellular pathogens .

Environmental Chemistry

As a model for humic substances, methyl thioacetohydroxamate forms stable iron(III) complexes in seawater, influencing algal growth dynamics . UV-vis spectroscopy confirms ligand-to-metal charge transfer (LMCT) bands at 450–500 nm, with stability constants () exceeding 20 under physiological pH . These complexes mitigate iron limitation in marine environments, promoting phytoplankton biomass production .

Recent Research Advancements

Structural Modifications

Recent work focuses on optimizing the hydroxamate scaffold for selectivity. Introducing cycloheptyl cap groups or trifluoroacetylthiophene substituents enhances HDAC6 inhibition while reducing off-target effects . Computational modeling predicts that methyl thioacetohydroxamate’s thioether group stabilizes enzyme-inhibitor complexes via hydrophobic interactions .

Prodrug Development

To address bioavailability challenges, prodrug strategies employ thioacetate precursors (e.g., ST7612AA1), which undergo rapid hydrolysis in vivo to release the active hydroxamate . Preclinical studies in mice demonstrate 90% oral bioavailability, with peak plasma concentrations achieved within 2 hours .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume